molecular formula C10H14N6O B7754026 3-(3-imidazol-1-ylpropylamino)-6-methyl-2H-1,2,4-triazin-5-one

3-(3-imidazol-1-ylpropylamino)-6-methyl-2H-1,2,4-triazin-5-one

Cat. No.: B7754026
M. Wt: 234.26 g/mol
InChI Key: OEEWXOWCFCJNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-imidazol-1-ylpropylamino)-6-methyl-2H-1,2,4-triazin-5-one is a heterocyclic compound that features both imidazole and triazine rings. These structures are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-imidazol-1-ylpropylamino)-6-methyl-2H-1,2,4-triazin-5-one typically involves the reaction of 3-(1H-imidazol-1-yl)propan-1-amine with 6-methyl-2H-1,2,4-triazin-5-one under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3-imidazol-1-ylpropylamino)-6-methyl-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-imidazol-1-ylpropylamino)-6-methyl-2H-1,2,4-triazin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-(3-imidazol-1-ylpropylamino)-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The triazine ring can interact with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-imidazol-1-yl)propan-1-amine
  • 6-methyl-2H-1,2,4-triazin-5-one
  • 1-(3-aminopropyl)imidazole

Uniqueness

3-(3-imidazol-1-ylpropylamino)-6-methyl-2H-1,2,4-triazin-5-one is unique due to its combined imidazole and triazine rings, which confer a broad spectrum of biological activities. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-(3-imidazol-1-ylpropylamino)-6-methyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O/c1-8-9(17)13-10(15-14-8)12-3-2-5-16-6-4-11-7-16/h4,6-7H,2-3,5H2,1H3,(H2,12,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEWXOWCFCJNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=NC1=O)NCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=NC1=O)NCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.